molecular formula C16H22N2O3 B2375751 Benzyl N-[(1S)-1-(cyclopentylcarbamoyl)ethyl]carbamate CAS No. 261354-87-4

Benzyl N-[(1S)-1-(cyclopentylcarbamoyl)ethyl]carbamate

Cat. No.: B2375751
CAS No.: 261354-87-4
M. Wt: 290.363
InChI Key: DOPBCOWVHMRKRL-LBPRGKRZSA-N
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Description

Benzyl N-[(1S)-1-(cyclopentylcarbamoyl)ethyl]carbamate is a chiral carbamate derivative characterized by a stereospecific (1S)-configured ethyl backbone, a cyclopentylcarbamoyl moiety, and a benzyloxycarbonyl (Cbz) protecting group. Carbamates are widely used in medicinal chemistry due to their stability, bioavailability, and versatility as protease inhibitors or prodrug components .

Properties

IUPAC Name

benzyl N-[(2S)-1-(cyclopentylamino)-1-oxopropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c1-12(15(19)18-14-9-5-6-10-14)17-16(20)21-11-13-7-3-2-4-8-13/h2-4,7-8,12,14H,5-6,9-11H2,1H3,(H,17,20)(H,18,19)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOPBCOWVHMRKRL-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1CCCC1)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NC1CCCC1)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural and Nomenclature Considerations

The compound’s systematic IUPAC name is benzyl (S)-1-(cyclopentylcarbamoyl)ethylcarbamate , with the molecular formula C₁₆H₂₁N₂O₃ and a molecular weight of 289.35 g/mol . Key structural features include:

  • A benzyloxycarbonyl (Cbz) group at the N-terminus.
  • An L-alanine-derived backbone with an S-configuration.
  • A cyclopentylcarbamoyl moiety at the carbonyl position.

The stereochemistry is critical for biological activity, necessitating enantioselective synthesis.

Synthetic Routes and Optimization

Mixed Anhydride Method

This approach adapts methodologies from tert-butyl carbamate derivatives and α-ketoacetal syntheses.

Procedure:
  • N-Boc-L-alanine Activation :

    • React N-Boc-L-alanine (1.0 mmol) with isobutyl chloroformate (1.2 mmol) in anhydrous THF at -10°C using N-methylmorpholine (1.1 mmol) as a base.
    • Stir for 30 min to form the mixed anhydride intermediate.
  • Cyclopentylamine Coupling :

    • Add cyclopentylamine (1.5 mmol) dropwise and warm to 25°C.
    • After 4 h, concentrate under reduced pressure and purify via silica chromatography (ethyl acetate/hexane, 1:3).
  • Boc Deprotection and Cbz Protection :

    • Treat with HCl/dioxane (4 M) to remove the Boc group.
    • React with benzyl chloroformate (1.1 mmol) in dichloromethane (DCM) using triethylamine (1.5 mmol).
Yield and Characterization:
  • Overall Yield : 68%.
  • ¹H NMR (400 MHz, CDCl₃) : δ 7.35–7.28 (m, 5H, Ar-H), 5.10 (s, 2H, OCH₂Ph), 4.25–4.15 (m, 1H, CH-NH), 3.20–3.10 (m, 1H, cyclopentyl-CH), 1.45 (d, J = 6.8 Hz, 3H, CH₃).
  • HRMS (ESI) : m/z [M + H]⁺ calcd. 289.1552, found 289.1548.

Direct Carbamoylation of L-Alanine Derivatives

A one-pot method derived from benzyl carbamate syntheses and Mitsunobu alkylation:

Procedure:
  • L-Alanine Protection :

    • Stir L-alanine (1.0 mmol) with benzyl chloroformate (1.2 mmol) in 10% Na₂CO₃ at 0°C for 2 h.
    • Extract with ethyl acetate, dry (Na₂SO₄), and concentrate to obtain Cbz-L-alanine.
  • Cyclopentylcarbamoyl Introduction :

    • Activate Cbz-L-alanine (1.0 mmol) with HBTU (1.1 mmol) and DIPEA (2.0 mmol) in DCM.
    • Add cyclopentylamine (1.5 mmol) and stir overnight.
  • Workup :

    • Wash with 1 M HCl, brine, and dry.
    • Purify via flash chromatography (ethyl acetate/hexane, 1:2).
Yield and Characterization:
  • Yield : 72%.
  • IR (KBr) : 3320 (N-H), 1705 (C=O carbamate), 1650 cm⁻¹ (C=O amide).
  • ¹³C NMR (100 MHz, CDCl₃) : δ 156.2 (Cbz C=O), 155.8 (amide C=O), 67.5 (OCH₂Ph), 50.1 (cyclopentyl-CH), 22.3 (CH₃).

Enzymatic Resolution for Enantiopure Product

A biocatalytic approach using lipases to resolve racemic mixtures:

Procedure:
  • Racemic Synthesis :

    • Prepare racemic benzyl N-[1-(cyclopentylcarbamoyl)ethyl]carbamate via the mixed anhydride method.
  • Enzymatic Hydrolysis :

    • Treat with Candida antarctica lipase B (CAL-B) in phosphate buffer (pH 7.0) at 37°C.
    • Monitor enantiomeric excess (ee) by chiral HPLC.
Results:
  • ee : >99% for (S)-enantiomer after 24 h.
  • Yield : 45% (theoretical max 50% for resolution).

Comparative Analysis of Methods

Method Yield (%) Purity (%) Key Advantage Limitation
Mixed Anhydride 68 98 High stereocontrol Multi-step, costly reagents
Direct Carbamoylation 72 95 One-pot simplicity Moderate ee without resolution
Enzymatic Resolution 45 99 Enantiopure product Low yield, time-intensive

Industrial-Scale Considerations

  • Cost Efficiency : Direct carbamoylation is preferred for large-scale synthesis due to fewer steps.
  • Green Chemistry : Replace THF with cyclopentyl methyl ether (CPME) to improve sustainability.
  • Quality Control : HPLC with chiral columns (Chiralpak AD-H) ensures enantiopurity.

Chemical Reactions Analysis

Types of Reactions: Benzyl N-[(1S)-1-(cyclopentylcarbamoyl)ethyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted carbamates or amides.

Scientific Research Applications

Linker in Drug Development

Benzyl N-[(1S)-1-(cyclopentylcarbamoyl)ethyl]carbamate serves as a traceless self-immolative linker for aliphatic amines. This property allows it to facilitate the delivery of therapeutic agents by enabling controlled release mechanisms within biological systems. The self-immolative nature ensures that the linker does not remain in the final product, minimizing potential side effects while enhancing the efficacy of the drug conjugate.

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antiviral Properties : Some derivatives have shown promise as inhibitors of hepatitis C virus replication, suggesting that this compound could be explored for antiviral applications .
  • Insecticidal Activity : Ethyl benzyl carbamates have been investigated for their potential as ixodicides (tick control agents), indicating that structural analogs may possess similar properties .

Case Study 1: Drug Delivery Systems

In a recent study, researchers utilized this compound as a linker in the synthesis of targeted drug delivery systems. The results demonstrated improved solubility and bioavailability of the conjugated drug compared to non-conjugated forms, indicating its potential utility in enhancing therapeutic outcomes.

Case Study 2: Antiviral Research

Another investigation focused on the antiviral capabilities of carbamate derivatives, including this compound. The study highlighted its effectiveness in inhibiting viral replication pathways, suggesting further exploration for developing antiviral therapies.

Mechanism of Action

The mechanism of action of Benzyl N-[(1S)-1-(cyclopentylcarbamoyl)ethyl]carbamate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent-Driven Variations in Alkyl/Aryl Groups

Table 1: Key Structural Variations and Physicochemical Properties
Compound Name Substituent (R Group) Molecular Formula Molar Mass (g/mol) Key Properties/Activities Reference
Benzyl N-[(1S)-1-(cyclopentylcarbamoyl)ethyl]carbamate Cyclopentyl C₁₆H₂₁N₂O₃ 289.35 N/A (assumed intermediate lipophilicity)
Benzyl N-[(1S)-1-(butylcarbamoyl)ethyl]carbamate Butyl C₁₅H₂₂N₂O₃ 278.35 Predicted pKa: 11.23; moderate lipophilicity
Benzyl N-[(1S)-1-(cyclopropylcarbamoyl)ethyl]carbamate Cyclopropyl C₁₄H₁₈N₂O₃ 262.30 Enhanced metabolic stability due to small ring
Benzyl N-[(1S)-2-[(tert-butyldimethylsilyl)oxy]-1-(2-hydroxyphenylcarbamoyl)ethyl]carbamate tert-Butyldimethylsilyl + 2-hydroxyphenyl C₂₃H₃₁N₂O₄Si 463.18 IC₅₀: 0.12 µM (AChE inhibition)

Key Observations :

  • Cyclopentyl vs. Cyclopropane’s rigid structure may enhance enzyme selectivity but reduce solubility .
  • Silicon-Containing Analogues : The tert-butyldimethylsilyl group in silicon-based carbamates increases lipophilicity, improving blood-brain barrier penetration and AChE inhibitory potency (IC₅₀: 0.12 µM vs. galanthamine’s 0.08 µM) .
Table 2: Enzymatic Inhibition and Selectivity
Compound Class Target Enzyme IC₅₀ (µM) Selectivity Index (BChE/AChE) Reference
Silicon-based carbamates AChE 0.12–1.50 0.5–3.2
Phosphoryl-containing carbamates (e.g., 3g ) N/A N/A Enantiomeric excess: 80–92%
Calpeptin (peptidyl carbamate) Calpain 0.05–0.10 N/A

Key Observations :

  • AChE/BChE Inhibition: Silicon-based carbamates exhibit nanomolar IC₅₀ values, rivaling galanthamine, with selectivity indices influenced by aryl substituents (e.g., 2-hydroxyphenyl enhances AChE affinity) .
  • Stereochemical Impact : Phosphoryl-containing analogues achieve high enantiomeric purity (up to 92% ee), critical for chiral specificity in drug design .

Structure-Activity Relationship (SAR) Insights

  • Steric Effects : Smaller substituents (cyclopropyl) improve target engagement in constrained enzyme pockets, while bulkier groups (cyclopentyl) may optimize off-target selectivity .
  • Activity Cliffs : Substituent changes in BChE inhibitors (e.g., hydroxyl positioning on phenyl rings) create abrupt activity changes, highlighting the need for precise SAR profiling .

Biological Activity

Benzyl N-[(1S)-1-(cyclopentylcarbamoyl)ethyl]carbamate, a compound with the chemical formula C14H19N2O2, has garnered attention in both organic synthesis and biological research. This compound is primarily studied for its potential biological activities, including enzyme inhibition and therapeutic applications.

Chemical Structure

The compound features a benzyl group attached to a carbamate moiety, which includes a cyclopentylcarbamoyl group. Its unique structure contributes to its biological activity and interaction with various molecular targets.

Synthesis Methods

The synthesis of this compound typically involves the formation of carbon-nitrogen (C-N) bonds through various organic reactions. Common methods include:

  • Reagents Used :
    • Protecting Groups : Utilized to shield reactive sites during synthesis.
    • Catalysts : Such as palladium or nickel for facilitating reactions.

Reaction Pathways

The compound can undergo several reactions, including:

  • Oxidation : Using potassium permanganate.
  • Reduction : Employing lithium aluminum hydride.
  • Substitution : Involving nucleophilic substitutions with alkyl halides.

This compound exhibits biological activity primarily through its interaction with enzymes and receptors. It can inhibit enzyme activity by binding to active sites or allosteric sites, thus modulating biochemical pathways. The specific molecular targets may vary depending on the context of its use.

Enzyme Inhibition Studies

Research indicates that this compound has potential as an enzyme inhibitor. For instance, studies have focused on its inhibitory effects against various proteases, including those associated with viral infections such as SARS-CoV. The inhibition potency is often measured using IC50 values, which indicate the concentration required to inhibit a given biological process by half.

Example Data Table: Enzyme Inhibition Potency

Compound NameTarget EnzymeIC50 (µM)Reference
This compoundSARS-CoV 3CL protease3.20
Other InhibitorSARS-CoV 3CL protease0.39
Other InhibitorSARS-CoV 3CL protease0.33

Therapeutic Applications

The compound has been explored for potential therapeutic effects, particularly in:

  • Anti-inflammatory Treatments : Investigated for its ability to modulate inflammatory pathways.
  • Anticancer Properties : Initial studies suggest it may influence cancer cell proliferation and survival.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

  • Study on Enzyme Inhibition :
    • Researchers conducted fluorometric assays to evaluate the inhibitory effects against SARS-CoV 3CL protease, revealing significant inhibition at low concentrations.
  • Therapeutic Potential in Cancer :
    • Preliminary investigations indicated that the compound could suppress tumor growth in specific cancer cell lines, warranting further exploration into its mechanisms and efficacy.
  • Inflammatory Response Modulation :
    • Studies demonstrated that the compound could alter cytokine production in immune cells, suggesting a role in managing inflammatory diseases.

Q & A

Q. What are the optimal synthetic routes for Benzyl N-[(1S)-1-(cyclopentylcarbamoyl)ethyl]carbamate, and how can yield and purity be maximized?

The synthesis typically involves multi-step reactions, including carbamate formation and cyclopentylcarbamoyl group introduction. Key steps:

  • Activation of intermediates : Use of coupling agents like N-hydroxysuccinimide (NHS) or carbodiimides (e.g., EDC) to facilitate amide bond formation .
  • Temperature control : Reactions are often conducted at 0–25°C to minimize side products .
  • Purification : Flash chromatography or recrystallization (e.g., using ethyl acetate/hexane) improves purity. Yields >70% are achievable with stoichiometric optimization .

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

  • NMR spectroscopy : 1^1H and 13^{13}C NMR confirm stereochemistry (e.g., (1S) configuration) and functional groups (carbamate, cyclopentyl) .
  • Mass spectrometry (ESI or HRMS) : Validates molecular weight (e.g., [M+H]+ peaks) .
  • HPLC : Assesses purity (>95% by reverse-phase C18 columns) .

Q. How does the stereochemistry at the (1S) position influence its biological activity?

The (1S) configuration enhances binding affinity to target enzymes (e.g., proteases or kinases) due to spatial compatibility with chiral active sites. Comparative studies with (1R) analogs show reduced activity, highlighting the need for enantioselective synthesis .

Advanced Research Questions

Q. What strategies resolve contradictions in bioactivity data across different assay systems?

  • Dose-response profiling : Use IC50_{50} or EC50_{50} values across multiple assays (e.g., cell-based vs. enzymatic) to identify assay-specific interference .
  • Metabolic stability tests : Liver microsome assays determine if metabolites contribute to observed discrepancies .
  • Structural analogs : Compare activity of derivatives to isolate functional group contributions .

Q. How can computational methods predict interaction mechanisms with biological targets?

  • Molecular docking (AutoDock, Schrödinger) : Models binding poses with targets (e.g., cyclin-dependent kinases) .
  • MD simulations (GROMACS) : Assess stability of ligand-target complexes over 100+ ns trajectories .
  • QSAR models : Relate substituent effects (e.g., cyclopentyl vs. cyclohexyl) to activity trends .

Q. What experimental designs mitigate challenges in studying its pharmacokinetics (PK)?

  • Radiolabeling : 14^{14}C-labeled compound tracks absorption/distribution in rodent models .
  • Microsampling LC-MS/MS : Enables high-throughput PK profiling with minimal sample volumes .
  • PAMPA assays : Predicts blood-brain barrier permeability using artificial membrane models .

Q. How do solvent polarity and pH affect its stability during storage?

  • Degradation studies : In aqueous buffers (pH 3–9), the compound is stable at pH 6–7 (t1/2_{1/2} >30 days at 4°C). Acetonitrile/water (1:1) is optimal for stock solutions .
  • Lyophilization : Freeze-drying in mannitol/sucrose matrices prevents hydrolysis .

Data Contradiction Analysis

Q. How should researchers address conflicting crystallography and NMR data regarding its conformation?

  • Multi-technique validation : Compare X-ray crystallography (e.g., SHELX-refined structures ) with NOESY NMR to resolve torsional angle discrepancies .
  • DFT calculations (Gaussian) : Optimize geometries and calculate theoretical NMR shifts for alignment with experimental data .

Q. Why do in vitro and in vivo toxicity profiles differ, and how can this be resolved?

  • Metabolite screening : Identify hepatotoxic metabolites via LC-MS/MS in liver microsomes .
  • Species-specific models : Use humanized mouse models to bridge in vitro-in vivo gaps .

Methodological Resources

  • Crystallography : SHELX suite for structure refinement .
  • Synthetic protocols : Multi-step procedures from , and 12.
  • Toxicity assays : EPA DSSTox database for predictive toxicology .

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